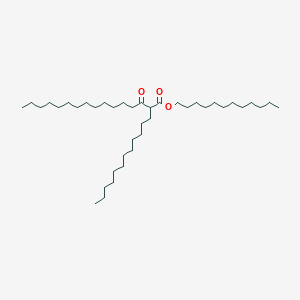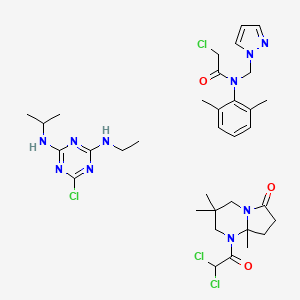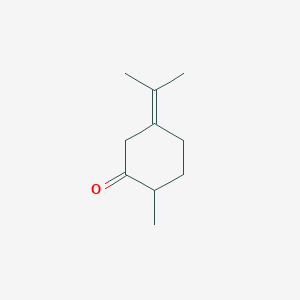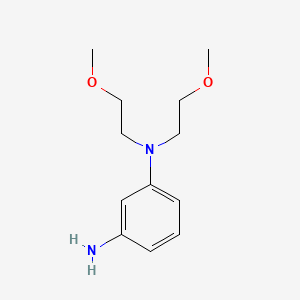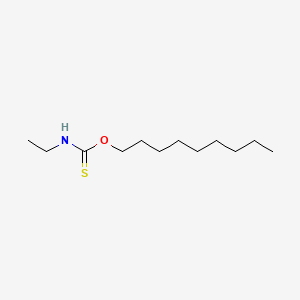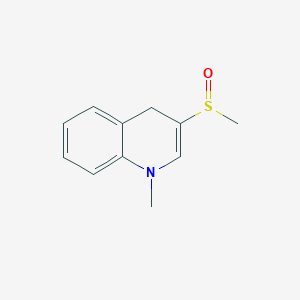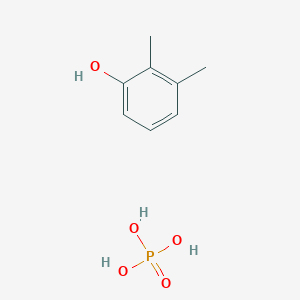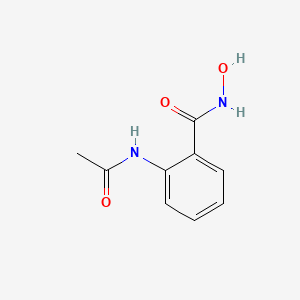![molecular formula C15H12N2O3 B14299073 {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid CAS No. 114216-38-5](/img/structure/B14299073.png)
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is an organic compound that features both isocyanate and carbamic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid typically involves the reaction of 4-isocyanatobenzyl chloride with phenylcarbamic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of isocyanate groups, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Urethanes, ureas, and thiocarbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isocyanate
- Benzyl isocyanate
- Phenylcarbamic acid
Comparison
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is unique due to the presence of both isocyanate and carbamic acid functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups.
Propriétés
Numéro CAS |
114216-38-5 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
[4-[(4-isocyanatophenyl)methyl]phenyl]carbamic acid |
InChI |
InChI=1S/C15H12N2O3/c18-10-16-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)17-15(19)20/h1-8,17H,9H2,(H,19,20) |
Clé InChI |
PSZCZRHCUIZTOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


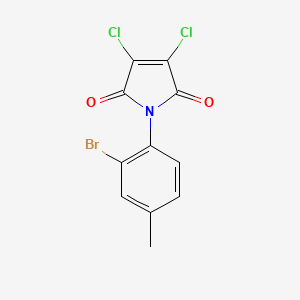
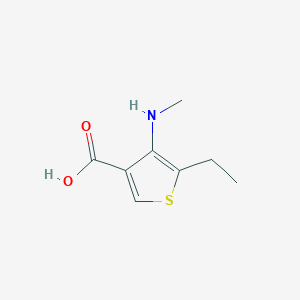
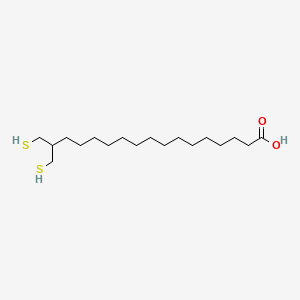
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
